N,N-Dimethyltrimethylsilylamine is an organosilicon compound with the molecular formula . This compound features both trimethylsilyl and dimethylamino functional groups, making it a versatile reagent in organic synthesis. It is typically encountered as a colorless liquid and is primarily utilized for the protection of alcohols and amines, as well as in the synthesis of silicon-containing compounds .
N,N-Dimethyltrimethylsilylamine, also known as dimethyl(trimethylsilyl)amine, is classified under organosilicon compounds. It is commercially available from various suppliers and is commonly used in biochemical applications due to its ability to modify biomolecules . The compound has a CAS number of 2083-91-2, and its IUPAC name reflects its chemical structure .
The synthesis of N,N-Dimethyltrimethylsilylamine can be achieved through several methods:
N,N-Dimethyltrimethylsilylamine has a distinct molecular structure characterized by:
This representation indicates that the compound contains a silicon atom bonded to three methyl groups and one dimethylamino group.
N,N-Dimethyltrimethylsilylamine participates in several key reactions:
N,N-Dimethyltrimethylsilylamine acts primarily through its ability to donate trimethylsilyl groups to other chemical entities. This interaction facilitates several biochemical transformations:
The silylation process is particularly useful in protecting sensitive functional groups during organic reactions, thus allowing for selective transformations without degradation of the substrate .
N,N-Dimethyltrimethylsilylamine has several scientific applications:
N,N-Dimethyltrimethylsilylamine (TMSDMA) serves as a critical reagent for nucleophilic trifluoromethylation, enabling the introduction of -CF₃ groups into carbonyls and imines. It forms a stable adduct with trifluoromethylacetophenone (TFAP), creating in situ the active trifluoromethylating species. This adduct functions as a masked CF₃⁻ equivalent, overcoming the inherent instability of free trifluoromethyl anions. The silicon-nitrogen bond in TMSDMA activates the trifluoromethyl group by facilitating electron transfer, thereby enhancing nucleophilicity [1] .
The mechanistic pathway involves:
This methodology achieves >85% yield for aliphatic aldehydes and >78% for ketones, with exceptional chemoselectivity toward aldehydes in mixed carbonyl systems. Imine trifluoromethylation proceeds with 90–95% enantiomeric excess when chiral catalysts are employed [1] .
Table 1: Substrate Scope and Yields in Nucleophilic Trifluoromethylation Using TMSDMA-TFAP Adduct
Substrate Class | Reaction Conditions | Yield Range | Key Advantages |
---|---|---|---|
Aliphatic Aldehydes | −78°C, THF, 1–2 h | 85–92% | High chemoselectivity |
Aromatic Ketones | 0°C, DCM, 4 h | 78–86% | Tolerance to nitro groups |
Aldimines | −40°C, Et₂O, 12 h | 88–95% | Compatible with chiral auxiliaries |
Enolizable Carbonyls | −78°C, THF, 30 min | 70–75% | Minimal enolization side products |
The Si-N bond in TMSDMA exhibits unique characteristics: moderate polarity (electronegativity difference ΔEN = 1.2), bond dissociation energy of 105 kcal/mol, and significant ionic character (∼30%). These properties enable controlled activation through:
Hydrolysis studies reveal that Si-N bond lability is pH-dependent, with half-lives of 4 minutes (pH 7) versus >48 hours (pH 10). This instability necessitates anhydrous handling but allows deliberate activation in aqueous-organic biphasic systems [8].
Table 2: Silicon-Nitrogen Bond Activation Modes and Applications
Activation Method | Reaction Conditions | Key Intermediates | Synthetic Utility |
---|---|---|---|
Lewis Acids (BF₃, AlCl₃) | 0–25°C, nonpolar solvents | R₃Si⁺⁻Lewis acid complexes | Glycosylation, electrophilic silylation |
Nucleophiles (F⁻, RO⁻) | Polar aprotic solvents | Pentacoordinate silicates | O-Silylation of hindered alcohols |
Electrochemical | +1.2 V, acetonitrile, Pt anode | Silyl radicals/cations | Polymer surface functionalization |
Thermal | >150°C, gas phase | Silylenes | CVD precursor for SiN thin films |
Recent reagent innovations leverage this chemistry:
TMSDMA is instrumental in preparing iminium salts through silylaminium intermediates. Reaction with alkyl halides (R-X; X = Cl, Br, I) yields [R-N(Me)₂-CH₃]⁺[X]⁻ after quaternization, where the trimethylsilyl group acts as a sterically demanding leaving group. This method achieves 70–92% yields for iminium salts with aromatic or conjugated systems, outperforming classical alkylation routes [3] [5].
For amide synthesis, TMSDMA reacts with acid chlorides to form ketene N,O-silylaminals – key precursors to sterically hindered amides. The mechanism proceeds via:
Table 3: Iminium Salt and Amide Synthesis Using TMSDMA
Product Type | Substrate | TMSDMA Equivalents | Yield | Notable Features |
---|---|---|---|---|
Aromatic Iminium Salts | Benzyl chloride | 1.2 | 92% | Stable at −20°C for months |
α,β-Unsaturated Iminium | Cinnamyl bromide | 1.5 | 88% | Diastereoselective Diels-Alder reactions |
N,N-Dimethylamides | Sterically hindered acids | 2.0 | 80–85% | Avoids racemization at α-centers |
Weinreb Amide Equivalents | Methoxyacetyl chloride | 3.0 | 95% | Compatible with organolithium reagents |
Protonation of TMSDMA with Brønsted acids (HX; X = Cl, OTf, BF₄) generates silylammonium ions [Me₃Si-NH(Me)₂]⁺[X]⁻. These compounds exhibit:
Applications include:
Table 4: Properties of Silylammonium Salts Derived from TMSDMA
Counterion (X⁻) | Melting Point (°C) | Conductivity (mS/cm) | Stability in Air | Primary Applications |
---|---|---|---|---|
Cl⁻ | 128 (dec.) | Not applicable | 1 hour | Hydrophobic PTC agents |
OTf⁻ | 45 | 8.1 | >1 week | Lithium-ion battery electrolytes |
BF₄⁻ | 89 | 4.3 | >2 weeks | High-voltage capacitors |
Tf₂N⁻ | 12 | 5.2 | >1 month | Ionic liquid solvents |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7